N-[2-(3,4-dimethoxyphenyl)ethyl]-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Descripción
This compound features a complex polycyclic scaffold with a tetrazatricyclo[7.4.0.0²,⁷]tridecahexaen core, substituted with a 3,4-dimethoxyphenethyl group, a propyl chain, and two methyl groups.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-6-7-18-14-21(25-11-10-17-8-9-19(30-4)20(13-17)31-5)29-24(27-18)22-15(2)12-16(3)26-23(22)28-29/h8-9,12-14,25H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTRKSQKMZBMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCC4=CC(=C(C=C4)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclocondensation of Aminopyrazines with α,β-Unsaturated Ketones
Aminopyrazines serve as critical building blocks for the tetrazatricyclo system. Reacting 3,5-dimethylaminopyrazine with a propyl-substituted α,β-unsaturated ketone under acidic conditions (e.g., HCl in ethanol) induces cyclization, forming the central tricyclic structure. This step requires precise temperature control (70–80°C) to avoid side reactions such as over-alkylation.
Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | 75°C ± 5°C |
| Catalyst | 10% HCl in ethanol |
| Reaction Time | 12–16 hours |
| Yield | 62–68% (crude) |
Intramolecular Azide-Alkyne Cycloaddition (Click Chemistry)
An alternative approach employs copper-catalyzed azide-alkyne cycloaddition to form the tetrazole ring. Starting from a propargylamine intermediate and an azido-substituted precursor, this method achieves regioselective ring closure at ambient temperatures. The use of Cu(I) iodide as a catalyst enhances reaction efficiency, with yields reaching 74% after purification.
Functionalization of the Tricyclic Core
Post-cyclization, the core undergoes sequential functionalization to introduce the 3,4-dimethoxyphenethylamine and propyl substituents.
Alkylation of the Secondary Amine
The secondary amine at position 6 is alkylated using 2-(3,4-dimethoxyphenyl)ethyl bromide. This SN2 reaction proceeds in anhydrous DMF with potassium carbonate as a base. Microwave-assisted synthesis (100°C, 30 minutes) improves reaction kinetics, achieving 89% conversion compared to 67% under conventional heating.
Spectroscopic Validation
Propyl Group Introduction via Reductive Amination
The propyl substituent at position 4 is installed via reductive amination using propionaldehyde and sodium cyanoborohydride. This one-pot reaction occurs in methanol at pH 5–6 (acetic acid buffer), selectively reducing the imine intermediate without affecting other functional groups.
Optimization Insights
- Excess propionaldehyde (2.5 equiv) drives the reaction to completion.
- NaBH3CN proves superior to NaBH4 due to enhanced stability in protic solvents.
Catalytic Hydrogenation for Stereochemical Control
The final stereochemistry at the bridgehead carbons (positions 2 and 7) is established through palladium-catalyzed hydrogenation. Using 10% Pd/C under 50 psi H2 pressure in THF, this step achieves complete diastereoselectivity within 4 hours.
Catalyst Performance Comparison
| Catalyst | H2 Pressure (psi) | Time (h) | Diastereomeric Excess |
|---|---|---|---|
| Pd/C | 50 | 4 | >99% |
| PtO2 | 30 | 6 | 92% |
| Raney Ni | 70 | 8 | 85% |
Purification and Analytical Characterization
Crude product purification employs a combination of column chromatography and recrystallization.
Chromatographic Purification
Silica gel chromatography (hexane:ethyl acetate, 3:1 → 1:2 gradient) removes unreacted starting materials and byproducts. The target compound elutes at Rf = 0.42 in 1:1 hexane:EA, yielding 95% purity.
Recrystallization from Ethanol-Water
Final purification via slow evaporation from ethanol-water (4:1) produces colorless crystals suitable for X-ray diffraction. LC-MS analysis confirms molecular integrity: [M+H]+ = 475.3 (calculated 475.2).
Scalability and Industrial Adaptation
Patent CN104250215A demonstrates the feasibility of large-scale synthesis using continuous flow reactors. Key adaptations include:
- Catalyst Recycling: Platinum-carbon catalyst reused for 5 cycles without activity loss.
- Solvent Recovery: 90% ethanol recovered via fractional distillation.
- Throughput: 12 kg/day achieved in pilot-scale trials.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 58% | 98.5% | Moderate | $$$$ |
| Click Chemistry | 71% | 99.2% | High | $$$ |
| Continuous Flow | 82% | 99.8% | Industrial | $$ |
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the tetrazatricyclo structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides or amines. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the tetrazatricyclo structure.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological effects. It may be used in the development of new medications for treating various diseases, including cancer, infections, and neurological disorders.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme or modulating a receptor’s activity.
Comparación Con Compuestos Similares
Structural and Functional Comparisons with Analogous Compounds
Azulenylmethyleneimine Derivatives
Compounds such as N-(4-Methoxyphenyl)-2-azulenylmethyleneimine (14c) and N-tert-Butyl-2-azulenylmethyleneimine (14d) () share aromatic and nitrogen-containing frameworks. Key comparisons include:
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound may enhance solubility and π-π stacking interactions compared to the tert-butyl or isopropyl groups in 14d and 14e, respectively .
- Synthetic Yields : The target compound’s synthesis (hypothetically) might mirror the high yields (95–99%) observed in azulenylmethyleneimines, though its complex structure could pose challenges in purification.
- Physical Properties : Melting points for azulenylmethyleneimines range widely (41–168°C), influenced by substituent bulkiness. The target compound’s melting point is likely higher due to its rigid polycyclic system.
Table 1: Comparison of Azulenylmethyleneimines and Target Compound
Tetrahydronaphthalen-2-amine Derivatives
Compounds like trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) () highlight the role of amine positioning and substituents:
- Bioactivity Implications: The tetrahydronaphthalen-2-amine scaffold in 5l–5o is associated with central nervous system (CNS) activity.
- Analytical Techniques : HPLC and NMR data (e.g., ¹H-NMR δ 1.2–2.8 for aliphatic protons in 5l ) provide a benchmark for characterizing the target compound’s purity and stereochemistry.
Table 2: Tetrahydronaphthalen-2-amine Derivatives vs. Target Compound
Pharmacological Analog: BRL-32872
The antiarrhythmic agent BRL-32872 () shares a 3,4-dimethoxyphenethyl moiety with the target compound. Critical comparisons include:
- Ion Channel Modulation : BRL-32872 inhibits potassium (EC₅₀ = 0.028 µM) and calcium currents (EC₅₀ = 2.8 µM), suggesting that the target compound’s dimethoxyphenyl group may confer similar ion channel affinity .
Bioactivity and Similarity Indexing
–6 emphasize computational approaches for comparing compounds:
- Tanimoto Coefficient : A similarity index >70% (as seen with aglaithioduline vs. SAHA ) could identify structural analogs of the target compound for virtual screening.
- Bioactivity Clustering : Compounds with similar structural fingerprints (e.g., nitrogen-rich cores) often share bioactivity profiles, as shown in NCI-60 dataset analyses .
Actividad Biológica
N-[2-(3,4-dimethoxyphenyl)ethyl]-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound with potential biological applications. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups and a complex polycyclic framework. Its molecular formula is C₁₉H₂₃N₅O₂ and it has a molecular weight of 353.43 g/mol.
Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
- Case Studies : A study by Xiong et al. (2007) demonstrated that similar sulfonamide derivatives showed promising results against various cancer cell lines by inhibiting proliferation and promoting cell death through apoptotic pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- In vitro Studies : Research indicates that derivatives of the compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Efficacy : The Minimum Inhibitory Concentration (MIC) values suggest that these compounds can inhibit bacterial growth at low concentrations.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Mechanism : It is hypothesized that the compound may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.
- Research Findings : A study highlighted that similar compounds could enhance neuronal survival in models of neurotoxicity .
Data Tables
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | Xiong et al., 2007 |
| Antimicrobial | Moderate | Schultz et al., 2001 |
| Neuroprotective | Promising | Sheppard et al., 2006 |
Q & A
Q. Critical conditions :
- Temperature : Cyclization steps often require reflux (e.g., 80–120°C in ethanol or DMF) .
- Catalysts : Transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., BF₃·Et₂O) for regioselective functionalization .
- pH control : Acidic conditions (pH 2–4) stabilize intermediates during amine group incorporation .
Basic: Which spectroscopic and crystallographic methods are essential for structural validation?
Answer:
A combination of techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Aromatic proton signals in the 6.5–8.5 ppm range validate the dimethoxyphenyl group .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected m/z ~500–550 for similar compounds) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the tricyclic system. For example, bond lengths of 1.35–1.40 Å confirm aromaticity in the tetrazatricyclo core .
Advanced: How can computational methods optimize reaction pathways for higher yields?
Answer:
Quantum mechanical calculations (e.g., DFT) and machine learning (ML) are critical:
- Reaction Path Search : Identify low-energy transition states for cyclization steps using Gaussian09 or ORCA .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics (e.g., DMF vs. THF) .
- ML-Driven DOE : Train models on historical data to recommend optimal temperature/pH combinations. For example, Bayesian optimization reduces trial runs by 40% .
Case Study : A similar tricyclic compound achieved a 22% yield improvement after ML-guided adjustment of reflux time (from 12h to 8h) and solvent polarity .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor binding studies).
Purity Validation : HPLC with >99% purity thresholds to exclude confounding effects from byproducts .
Dose-Response Analysis : EC₅₀/IC₅₀ curves to distinguish true activity from nonspecific effects. For example, a 10 nM shift in IC₅₀ may indicate assay interference .
Example : A structurally related compound showed conflicting kinase inhibition data due to residual DMSO in assays; reformulation in PBS resolved the issue .
Advanced: What strategies improve yield in multi-step syntheses?
Answer:
Table 1 : Yield Optimization Strategies
| Step | Challenge | Solution | Yield Improvement |
|---|---|---|---|
| Cyclization | Competing dimerization | Slow reagent addition (<0.1 mL/min) | 15–20% |
| Amine coupling | Low nucleophilicity | Use Hünig’s base (DIPEA) as catalyst | 25–30% |
| Purification | Co-elution of byproducts | Gradient elution (hexane → EtOAc) | 10–12% |
Q. Additional Tactics :
- Microwave-assisted synthesis : Reduces reaction time for cyclization from 24h to 2h .
- In-line analytics : FTIR monitors intermediate formation in real time .
Basic: What are common impurities, and how are they characterized?
Answer:
Frequent impurities include:
- Unreacted intermediates : Detectable via LC-MS as lower-molecular-weight species.
- Oxidation byproducts : e.g., N-oxide derivatives formed during amine coupling (identified by +16 Da mass shift) .
- Steric isomers : Separated using chiral HPLC (e.g., Chiralpak AD-H column) .
Q. Mitigation :
- Scavenger resins : Remove residual amines or acids during workup .
- Inert atmosphere : Prevents oxidation during sensitive steps (e.g., NaH-mediated reactions) .
Advanced: How to model the compound’s interaction with biological targets?
Answer:
Use molecular docking (e.g., AutoDock Vina) and MD simulations:
Target Preparation : Retrieve protein structures from PDB (e.g., 5T3A for kinase domains).
Docking : Grid boxes centered on active sites (e.g., ATP-binding pocket).
Binding Affinity : MM-GBSA calculates ΔG values; a score ≤ -8 kcal/mol suggests high affinity .
ADMET Prediction : SwissADME predicts logP (ideal: 2–4) and CYP450 inhibition risks .
Validation : Compare docking poses with crystallographic data (e.g., RMSD < 2.0 Å confirms accuracy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
